[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol: is an organic compound that features a furan ring attached to a pyrrolidine ring, with a methanol group attached to the pyrrolidine. This compound is of interest due to its unique structure, which combines the properties of both furan and pyrrolidine, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol typically involves the reaction of furan-3-carboxylic acid with pyrrolidine in the presence of a suitable coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine: In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its interactions with enzymes and receptors are of particular interest in the design of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(Furan-2-carbonyl)pyrrolidin-2-yl]methanol: Similar structure but with the furan ring attached at the 2-position.
[1-(Thiophene-3-carbonyl)pyrrolidin-2-yl]methanol: Similar structure with a thiophene ring instead of a furan ring.
[1-(Pyridine-3-carbonyl)pyrrolidin-2-yl]methanol: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness: The uniqueness of [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol lies in its combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. The position of the furan ring attachment (3-position) also influences its reactivity and interactions compared to similar compounds with different ring systems or attachment positions.
Properties
IUPAC Name |
furan-3-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-9-2-1-4-11(9)10(13)8-3-5-14-7-8/h3,5,7,9,12H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRGIZZZJPKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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